REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[CH3:16]O>>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([O:10][CH3:16])=[O:9]
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Name
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Quantity
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100 g
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Type
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reactant
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Smiles
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NC1=C(C=NC=C1)C(=O)O
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Name
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Quantity
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400 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
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1.5 L
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Type
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reactant
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Smiles
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CO
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with ice-water (800 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (300 mL×3)
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Type
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WASH
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Details
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The combined organic layers were washed with water (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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Type
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product
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Smiles
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NC1=C(C=NC=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |